N-(cyclopropylmethyl)-4-methylpyridin-3-amine
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Overview
Description
N-(cyclopropylmethyl)-4-methylpyridin-3-amine is an organic compound that features a cyclopropylmethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-4-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-4-methylpyridin-2-amine
- N-(cyclopropylmethyl)-4-methylpyridin-4-amine
- N-(cyclopropylmethyl)-3-methylpyridin-3-amine
Uniqueness
N-(cyclopropylmethyl)-4-methylpyridin-3-amine is unique due to the specific positioning of the cyclopropylmethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological properties and applications compared to its analogs.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-11-7-10(8)12-6-9-2-3-9/h4-5,7,9,12H,2-3,6H2,1H3 |
InChI Key |
VWSZIGYOXYSLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2CC2 |
Origin of Product |
United States |
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